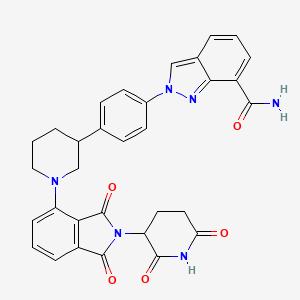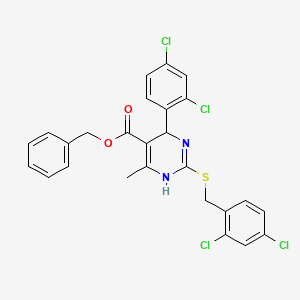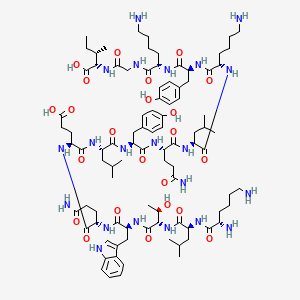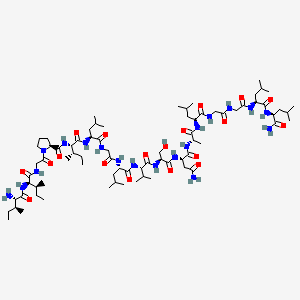
Biotin-PEG8-Alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG8-Alkyne is a compound that combines biotin, a vitamin known for its strong binding affinity to avidin, with a polyethylene glycol (PEG) linker and a terminal alkyne group. This combination makes it a versatile tool in biochemical research, particularly in applications involving affinity-based assays and click chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG8-Alkyne typically involves the conjugation of biotin with a PEG linker that has an alkyne functional group. The process often starts with the activation of biotin, followed by its reaction with a PEG derivative. The terminal alkyne group is introduced through a subsequent reaction step. Common reagents used in these reactions include N-hydroxysuccinimide (NHS) esters and carbodiimides .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in controlled environments to prevent contamination and degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG8-Alkyne primarily undergoes click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The CuAAC reaction requires a copper(I) catalyst, often in the form of copper sulfate and a reducing agent like sodium ascorbate. The reaction is typically carried out in aqueous conditions at room temperature .
Major Products Formed
The primary product of the CuAAC reaction involving this compound is a triazole-linked bioconjugate. This product retains the biotin’s affinity for avidin and the PEG linker’s solubility properties, making it useful for various biochemical applications .
Wissenschaftliche Forschungsanwendungen
Biotin-PEG8-Alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of bioconjugates.
Biology: Facilitates the study of protein-protein interactions through pull-down assays.
Medicine: Employed in the development of targeted drug delivery systems.
Industry: Utilized in the production of diagnostic tools and biosensors .
Wirkmechanismus
The mechanism of action of Biotin-PEG8-Alkyne involves its ability to form strong, non-covalent interactions with avidin, streptavidin, or neutravidin proteins. The PEG linker enhances the solubility and reduces steric hindrance, while the alkyne group allows for specific bioconjugation through click chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-PEG-NHS: Similar in structure but contains an NHS ester instead of an alkyne group.
Biotin-PEG-Azide: Contains an azide group, making it suitable for click chemistry with alkynes.
Biotin-PEG-Mal: Contains a maleimide group for thiol-reactive conjugation.
Uniqueness
Biotin-PEG8-Alkyne is unique due to its terminal alkyne group, which allows for highly specific and efficient click chemistry reactions. This specificity makes it particularly valuable in applications requiring precise bioconjugation .
Eigenschaften
Molekularformel |
C29H51N3O10S |
|---|---|
Molekulargewicht |
633.8 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C29H51N3O10S/c1-2-8-35-10-12-37-14-16-39-18-20-41-22-23-42-21-19-40-17-15-38-13-11-36-9-7-30-27(33)6-4-3-5-26-28-25(24-43-26)31-29(34)32-28/h1,25-26,28H,3-24H2,(H,30,33)(H2,31,32,34)/t25-,26-,28-/m0/s1 |
InChI-Schlüssel |
LUODKPCCPPQSDH-NSVAZKTRSA-N |
Isomerische SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Kanonische SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12370051.png)

![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)









